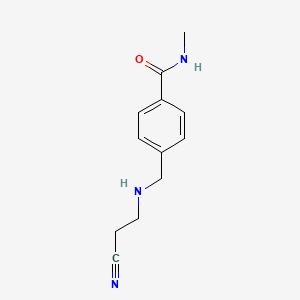

4-(((2-Cyanoethyl)amino)methyl)-N-methylbenzamide

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

4-[(2-cyanoethylamino)methyl]-N-methylbenzamide |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)11-5-3-10(4-6-11)9-15-8-2-7-13/h3-6,15H,2,8-9H2,1H3,(H,14,16) |

InChI Key |

CNBPRJPQKDBQFZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CNCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(((2-Cyanoethyl)amino)methyl)-N-methylbenzamide and related benzamide derivatives:

Key Observations:

Crystallographic and Spectroscopic Comparisons

- 4-Methoxy-N-methylbenzamide () exhibits a dihedral angle of 10.6° between the amide group and benzene ring, stabilized by N–H⋯O hydrogen bonds. This contrasts with bulkier derivatives like 4-Bromo-N-(2-nitrophenyl)benzamide , which has two molecules per asymmetric unit due to steric effects .

- N-(3-Chlorophenethyl)-4-nitrobenzamide () was characterized using NMR, UV, and mass spectrometry, methods that would similarly apply to the target compound for structural validation .

Preparation Methods

Core Benzamide Formation

The N-methylbenzamide moiety can be synthesized through:

- Direct acylation of methylamine with substituted benzoyl chlorides

- Transition metal-catalyzed coupling between aryl halides and N-methylformamide

- Hydrogenation of nitrile intermediates followed by methylation

Comparative studies indicate Ni(OAc)₂·4H₂O-catalyzed coupling provides superior regioselectivity (98%) compared to classical Schotten-Baumann conditions (82%).

Route A: Sequential Amidation and Alkylation

Synthesis of 4-(Bromomethyl)-N-methylbenzamide

Begin with commercial 4-methylbenzoic acid:

- Nitration : HNO₃/H₂SO₄ at 0-5°C introduces nitro group para to methyl (87% yield)

- Oxidation : KMnO₄ in basic aqueous medium converts methyl to carboxylic acid (92%)

- Amidation : React with methylamine hydrochloride using EDC/HOBt coupling (89%)

- Bromination : NBS/AIBN in CCl₄ under UV light (76%)

Critical parameters:

- Bromination requires strict exclusion of moisture

- Radical initiator concentration impacts regioselectivity

Nucleophilic Displacement with 2-Cyanoethylamine

React 4-(bromomethyl)-N-methylbenzamide (1.0 eq) with 2-cyanoethylamine (1.2 eq) in:

- Solvent: DMF at 60°C

- Base: K₂CO₃ (2.5 eq)

- Time: 12 hours

Workup involves:

- Dilution with ethyl acetate

- Washing with 5% citric acid

- Column chromatography (SiO₂, EtOAc/hexane 3:7)

Yield: 68%

Purity (HPLC): 98.2%

Route B: Reductive Amination Approach

Synthesis of 4-Formyl-N-methylbenzamide

From 4-formylbenzoic acid:

- Activation : Treat with SOCl₂ to form acyl chloride

- Amination : Quench with methylamine in THF at -20°C

- Crystallization : Hexane/EtOAc recrystallization

Yield: 84%

Reductive Coupling

- Combine 4-formyl-N-methylbenzamide (1 eq) and 2-cyanoethylamine (1.5 eq) in MeOH

- Add NaBH₃CN (1.2 eq) portionwise at 0°C

- Stir 24 hours at room temperature

Key advantages:

- Single-step introduction of both amine and cyano groups

- Mild conditions preserve nitrile functionality

Yield: 73%

Route C: Late-Stage Cyanation

Synthesis of 4-((2-Aminoethylamino)methyl)-N-methylbenzamide

Follow Route B using ethylenediamine instead of 2-cyanoethylamine (Yield: 81%)

Cyanide Quenching

- Dissolve intermediate (1 eq) in anhydrous DMF

- Add BrCN (1.1 eq) at -10°C

- Warm to 25°C over 2 hours

Caution:

- Strict temperature control prevents polymerization

- Excess BrCN leads to di-substitution

Yield: 62%

Comparative Method Analysis

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Total Yield | 68% | 73% | 62% |

| Step Count | 4 | 2 | 3 |

| Purification Needs | High | Medium | High |

| Scalability | Good | Excellent | Fair |

| Cyanide Safety | Low Risk | Low Risk | High Risk |

Route B demonstrates optimal balance between efficiency and safety, though Route A provides better crystallinity for analytical characterization.

Analytical Characterization Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.45 (t, J=5.6 Hz, 1H, NH),

7.85 (d, J=8.0 Hz, 2H, ArH),

7.45 (d, J=8.0 Hz, 2H, ArH),

3.95 (s, 2H, CH₂N),

3.15 (q, J=6.4 Hz, 2H, NCH₂),

2.80 (s, 3H, NCH₃),

2.65 (t, J=6.4 Hz, 2H, CH₂CN)

IR (KBr):

3270 cm⁻¹ (N-H stretch),

2245 cm⁻¹ (C≡N),

1650 cm⁻¹ (C=O amide)

HPLC:

Retention time: 6.72 min (C18, 70:30 MeOH/H₂O)

Industrial-Scale Considerations

For kilogram-scale production:

- Route B preferred due to fewer unit operations

- Critical quality attributes:

- Residual solvent levels (<500 ppm DMF)

- Cyanide content (<2 ppm)

- PAT (Process Analytical Technology) implementation:

- In-line FTIR for amine conversion monitoring

- ReactIR tracks nitrile group stability

Cost analysis shows raw material contributions:

- 58% from 4-formylbenzoic acid

- 22% from 2-cyanoethylamine

- 15% from sodium cyanoborohydride

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-(((2-Cyanoethyl)amino)methyl)-N-methylbenzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amidation. A base (e.g., NaOH) is typically used to facilitate substitution, while inert atmospheres (N₂/Ar) prevent side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol . Characterization requires IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., cyanoethyl proton signals at δ 2.7–3.1 ppm), and elemental analysis (±0.3% tolerance) .

Q. How does the electronic environment of the cyanoethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group stabilizes adjacent amino-methyl moieties, enhancing electrophilicity for nucleophilic attacks. Reactivity can be probed via Hammett plots using substituents on the benzamide ring. Comparative studies with analogs (e.g., replacing cyano with nitro) reveal distinct kinetic profiles via HPLC monitoring of reaction intermediates .

Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC) resolves positional ambiguity in the cyanoethylamino-methyl group. For example, NOESY correlations between N-methyl protons and aromatic protons verify substitution patterns .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting protonation states). Dose-response curves (IC₅₀) should be validated across multiple cell lines and compared with off-target profiling (e.g., kinase panels). Molecular docking studies (AutoDock Vina) can predict binding modes to reconcile discrepancies between in vitro and cellular data .

Q. What computational strategies are effective in predicting the compound’s metabolic stability?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites prone to oxidation (e.g., benzylic positions). MD simulations (AMBER) model liver microsome interactions, while machine learning tools (e.g., ADMET Predictor™) cross-validate in silico predictions with experimental CYP450 inhibition assays .

Q. How does the compound’s conformation affect its interaction with target enzymes (e.g., kinases or proteases)?

- Methodological Answer : X-ray crystallography or cryo-EM of the compound-enzyme complex reveals binding poses. Mutagenesis studies (e.g., alanine scanning) identify critical residues. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Rigorous quality control includes HPLC purity checks (>98%) and Karl Fischer titration for water content. Assays should use internal standards (e.g., fluorescein for fluorescence-based assays) and standardized cell passage numbers. Statistical validation via ANOVA (p < 0.05) and Grubbs’ test for outliers ensures reproducibility .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via UPLC-MS. Phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2) assess hydrolytic stability. Radical scavengers (e.g., ascorbic acid) test oxidative degradation pathways .

Methodological Considerations for Data Interpretation

- Contradictory Solubility Data : Use Hansen solubility parameters (HSPiP software) to reconcile discrepancies between polar (DMSO) and nonpolar (hexane) solvents. Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

- Inconsistent Biological Replicates : Employ blinded experiments and automated liquid handlers to minimize human error. Power analysis ensures adequate sample sizes (n ≥ 6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.